Cas no 2228689-38-9 (4,4-difluoro-3-(1H-indol-4-yl)butanoic acid)

4,4-Difluoro-3-(1H-indol-4-yl)butanoic acid is a fluorinated indole derivative with potential applications in medicinal chemistry and pharmaceutical research. The presence of difluoro substitution enhances metabolic stability and bioavailability, while the indole moiety provides a versatile scaffold for further functionalization. This compound is particularly useful as an intermediate in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators. Its carboxylic acid group allows for straightforward derivatization, facilitating the development of targeted compounds. The structural features of this molecule make it a valuable building block for drug discovery, especially in the design of fluorinated analogs with improved pharmacokinetic properties.
4,4-difluoro-3-(1H-indol-4-yl)butanoic acid structure
2228689-38-9 structure
商品名:4,4-difluoro-3-(1H-indol-4-yl)butanoic acid
CAS番号:2228689-38-9
MF:C12H11F2NO2
メガワット:239.21805024147
CID:6326986
PubChem ID:165631752

4,4-difluoro-3-(1H-indol-4-yl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 4,4-difluoro-3-(1H-indol-4-yl)butanoic acid
    • EN300-1939889
    • 2228689-38-9
    • インチ: 1S/C12H11F2NO2/c13-12(14)9(6-11(16)17)7-2-1-3-10-8(7)4-5-15-10/h1-5,9,12,15H,6H2,(H,16,17)
    • InChIKey: SOCYJMRWKXRPDC-UHFFFAOYSA-N
    • ほほえんだ: FC(C(CC(=O)O)C1=CC=CC2=C1C=CN2)F

計算された属性

  • せいみつぶんしりょう: 239.07578492g/mol
  • どういたいしつりょう: 239.07578492g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 286
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 53.1Ų

4,4-difluoro-3-(1H-indol-4-yl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1939889-0.1g
4,4-difluoro-3-(1H-indol-4-yl)butanoic acid
2228689-38-9
0.1g
$1031.0 2023-09-17
Enamine
EN300-1939889-0.05g
4,4-difluoro-3-(1H-indol-4-yl)butanoic acid
2228689-38-9
0.05g
$983.0 2023-09-17
Enamine
EN300-1939889-1.0g
4,4-difluoro-3-(1H-indol-4-yl)butanoic acid
2228689-38-9
1g
$1172.0 2023-06-03
Enamine
EN300-1939889-2.5g
4,4-difluoro-3-(1H-indol-4-yl)butanoic acid
2228689-38-9
2.5g
$2295.0 2023-09-17
Enamine
EN300-1939889-0.5g
4,4-difluoro-3-(1H-indol-4-yl)butanoic acid
2228689-38-9
0.5g
$1124.0 2023-09-17
Enamine
EN300-1939889-10g
4,4-difluoro-3-(1H-indol-4-yl)butanoic acid
2228689-38-9
10g
$5037.0 2023-09-17
Enamine
EN300-1939889-10.0g
4,4-difluoro-3-(1H-indol-4-yl)butanoic acid
2228689-38-9
10g
$5037.0 2023-06-03
Enamine
EN300-1939889-5.0g
4,4-difluoro-3-(1H-indol-4-yl)butanoic acid
2228689-38-9
5g
$3396.0 2023-06-03
Enamine
EN300-1939889-1g
4,4-difluoro-3-(1H-indol-4-yl)butanoic acid
2228689-38-9
1g
$1172.0 2023-09-17
Enamine
EN300-1939889-0.25g
4,4-difluoro-3-(1H-indol-4-yl)butanoic acid
2228689-38-9
0.25g
$1078.0 2023-09-17

4,4-difluoro-3-(1H-indol-4-yl)butanoic acid 関連文献

4,4-difluoro-3-(1H-indol-4-yl)butanoic acidに関する追加情報

4,4-Difluoro-3-(1H-indol-4-yl)butanoic Acid: A Comprehensive Overview

The compound 4,4-difluoro-3-(1H-indol-4-yl)butanoic acid (CAS No. 2228689-38-9) is a fascinating molecule with significant potential in various fields of research and application. This compound belongs to the class of organic acids and features a unique combination of functional groups, including a difluorinated butanoic acid backbone and an indole moiety. The indole group, known for its aromaticity and biological activity, plays a crucial role in determining the compound's properties and reactivity.

Recent studies have highlighted the importance of indole-containing compounds in medicinal chemistry due to their ability to interact with various biological targets. For instance, research has shown that 4,4-difluoro-3-(1H-indol-4-yl)butanoic acid exhibits promising anti-inflammatory and antioxidant properties. These findings suggest that the compound could be a valuable lead in the development of new therapeutic agents for conditions such as neurodegenerative diseases and cardiovascular disorders.

The synthesis of 4,4-difluoro-3-(1H-indol-4-yl)butanoic acid involves a multi-step process that combines principles from organic synthesis and fluorination chemistry. Key steps include the preparation of the indole derivative and its subsequent coupling with the difluorobutanoic acid moiety. Researchers have optimized these steps to achieve high yields and purity, ensuring the compound's suitability for advanced biological studies.

In terms of structural analysis, 4,4-difluoro substitution on the butanoic acid backbone imparts unique electronic properties to the molecule. This substitution enhances the compound's stability and bioavailability, making it an attractive candidate for pharmacological applications. Additionally, the indole ring's conjugation with the butanoic acid group facilitates interactions with biological macromolecules such as proteins and enzymes.

Recent advancements in computational chemistry have enabled researchers to model the behavior of 4,4-difluoro-3-(1H-indol-4-yl)butanoic acid at atomic resolution. These studies have provided insights into the compound's binding affinity towards various receptors and its potential for drug delivery systems. For example, molecular docking simulations have revealed that the compound can bind effectively to G-protein coupled receptors (GPCRs), which are critical targets in drug discovery.

The biological evaluation of CAS No. 2228689-38-9 has also been a focal point of recent investigations. In vitro assays have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, studies on its mechanism of action indicate that it may induce apoptosis in cancer cells by modulating key signaling pathways such as MAPK/ERK and PI3K/AKT.

Another area of interest is the exploration of 4,4-difluoro-3-(1H-indol-4-yl)butanoic acid as a precursor for more complex molecules. Its versatility allows for further functionalization to create derivatives with enhanced bioactivity or selectivity. For instance, researchers have explored the addition of hydroxyl or methoxy groups to improve solubility and pharmacokinetic profiles.

In conclusion, CAS No. 2228689-38-9, or 4,4-difluoro-3-(1H-indol-4-yI)butanoic acid, represents a compelling molecule with diverse applications in chemistry and biology. Its unique structure, coupled with promising biological activity, positions it as a valuable tool in drug discovery and development. As research continues to uncover its full potential, this compound is expected to play an increasingly important role in advancing therapeutic interventions across various disease states.

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